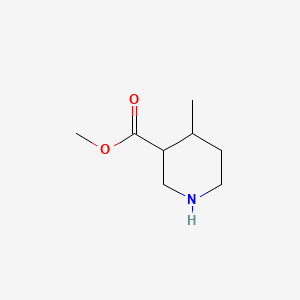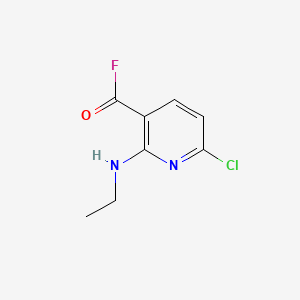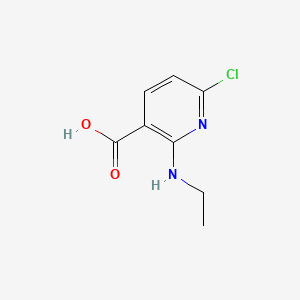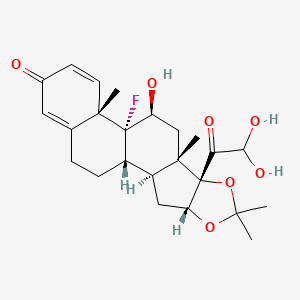
Methyl 4-methylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-methylpiperidine-3-carboxylate” is a compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, has been a topic of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . There have been numerous reviews concerning specific methods of piperidine synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H15NO2.ClH/c1-6-3-4-9-5-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H . This indicates the presence of a piperidine ring with a methyl group at the 4th position and a carboxylate group at the 3rd position .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 193.67 . It is stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis of Novel Inhibitors
Chen Xin-zhi (2011) demonstrated the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in creating the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This method highlighted the importance of Methyl 4-methylpiperidine-3-carboxylate derivatives in synthesizing compounds with significant pharmacological properties (Chen Xin-zhi, 2011).
Asymmetric Synthesis
Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts. This research underscores the role of this compound derivatives in facilitating asymmetric synthesis, leading to biologically active compounds with chiral backbones (Wang, Zhao, Xue, & Chen, 2018).
Nucleophilic Substitution Reactions
Takács et al. (2014) utilized alkoxycarbonylpiperidines, similar to this compound, as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This study highlighted the compound's utility in complex synthesis processes, contributing to the development of carboxamides and ketocarboxamides with potential pharmacological activities (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Antimicrobial Activity
Nagashree et al. (2013) synthesized methyl-2-aminopyridine-4-carboxylate derivatives to evaluate their antimicrobial activity. This research provides insight into how derivatives of this compound can be modified to enhance their biological activities, offering potential for the development of new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Chemical Equilibrium and Speciation Studies
McGregor et al. (2018) used quantitative nuclear magnetic resonance (NMR) spectroscopy to investigate the speciation in systems involving 2-methylpiperidine and CO2, leading to the formation of carbamates. This study contributes to understanding the chemical behavior and applications of this compound derivatives in capturing CO2, with potential implications for environmental chemistry and technology (McGregor, Al-Abdul-Wahid, Robertson, Cox, & Tremaine, 2018).
Safety and Hazards
Direcciones Futuras
The future directions for “Methyl 4-methylpiperidine-3-carboxylate” and other piperidine derivatives are likely to involve further exploration of their synthesis and pharmacological applications . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
methyl 4-methylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSFGBNZYUWVFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














